2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate
Description
2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate is a synthetic carbamate derivative featuring a quinazoline core substituted with methyl groups at positions 4, 6, and 5. The compound includes a thioether linkage (-S-) connecting the quinazoline moiety to an ethyl spacer, which is further esterified with a 4-chlorophenylcarbamate group.
Properties
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-12-10-17-14(3)22-19(24-18(17)11-13(12)2)27-9-8-26-20(25)23-16-6-4-15(21)5-7-16/h4-7,10-11H,8-9H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHDSZROVNJVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate typically involves the reaction of 4,6,7-trimethylquinazoline-2-thiol with 2-chloroethyl 4-chlorophenylcarbamate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related molecules based on the provided evidence:
Carbamate Derivatives
- Trimethacarb (2,3,5-Trimethylphenyl methylcarbamate)
Trimethacarb, a carbamate insecticide, shares the carbamate (-O-CO-NH-) functional group but lacks the quinazoline-thioethyl backbone. Key differences:- Aromatic Substituents : Trimethacarb uses a trimethylphenyl group, whereas the target compound employs a 4-chlorophenylcarbamate linked to a methyl-substituted quinazoline. The chlorine atom in the target compound may enhance electrophilic reactivity compared to trimethacarb’s methyl groups .
- Solubility and Bioavailability : The quinazoline core in the target compound likely reduces solubility in aqueous media due to its hydrophobic aromatic system, contrasting with trimethacarb’s simpler phenyl group.
Sulfur-Containing Compounds
- Bis{2-[(2-chloroethyl)thio]ethyl} Ether (CAS 63918-89-8) This compound contains thioether (-S-) linkages and chloroethyl groups but lacks a carbamate or heterocyclic quinazoline system. Toxicity: Chloroethylthio groups in bis{2-[(2-chloroethyl)thio]ethyl} ether are associated with alkylating activity, a property absent in the target compound’s carbamate group .
- Ethyl S-2-diethylpropylammonium ethyl phosphonothiolate iodide (CAS N/A) This phosphonothiolate features a sulfur-phosphorus bond and a quaternary ammonium group. Unlike the target compound: Electronic Effects: The phosphonothiolate’s sulfur-phosphorus linkage confers stronger electrophilic character, whereas the target compound’s thioether and carbamate groups are less reactive . Biological Targets: Phosphonothiolates often act as acetylcholinesterase inhibitors, while carbamates like the target compound may target serine hydrolases or kinase domains .
Structural and Functional Analysis
Key Structural Features
Hypothetical Pharmacological Profile
- Quinazoline Core : May confer kinase inhibitory activity, analogous to quinazoline-based drugs like gefitinib.
- 4-Chlorophenylcarbamate : Could enhance binding to hydrophobic enzyme pockets, similar to chlorophenyl-containing herbicides .
- Thioethyl Linker : May improve metabolic stability compared to oxygen-based ethers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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